2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Overview
Description
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C10H8ClN3OS and its molecular weight is 253.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been found to interact with various biological targets, including enzymes like urease and heat shock protein 90 (Hsp90) , and pathways like the GABAA pathway .
Mode of Action
1,3,4-thiadiazole derivatives have been found to inhibit the activity of enzymes like urease and Hsp90 , and modulate the GABAA pathway .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been found to affect the gabaa pathway and the biosynthesis of prostaglandins .
Pharmacokinetics
Thiadiazole-containing compounds are known for their good liposolubility, which can positively affect their bioavailability and ability to cross cellular membranes .
Result of Action
1,3,4-thiadiazole derivatives have been found to exhibit various biological activities, including anticonvulsant , anti-inflammatory , and anticancer activities .
Action Environment
The stability of thiadiazole-containing compounds can be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by this compound is attributed to its binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site . Additionally, this compound has been reported to interact with other enzymes and proteins involved in cellular metabolism and signaling pathways .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in apoptosis, cell cycle regulation, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of target enzymes, such as urease, and inhibits their catalytic activity . Additionally, it can interact with transcription factors and other regulatory proteins, thereby modulating gene expression and cellular responses . The presence of the thiadiazole ring in the structure of this compound enhances its ability to cross cellular membranes and reach intracellular targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with cellular targets, contributing to its overall biological activity . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by efflux and influx transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is also determined by its affinity for different tissue types and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(14-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELUSKAJCJQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.